molecular formula C10H13BrN2O B7859334 2-Amino-N-(2-bromobenzyl)-N-methylacetamide

2-Amino-N-(2-bromobenzyl)-N-methylacetamide

Cat. No.: B7859334
M. Wt: 257.13 g/mol
InChI Key: YFQLIZKSWQVOQL-UHFFFAOYSA-N
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Description

2-Amino-N-(2-bromobenzyl)-N-methylacetamide is a chemical compound characterized by its molecular structure, which includes an amino group, a bromobenzyl group, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(2-bromobenzyl)-N-methylacetamide typically involves the reaction of 2-bromobenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(2-bromobenzyl)-N-methylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-(2-bromobenzyl)-N-methylacetamide has several scientific research applications across different fields:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways and processes.

  • Medicine: The compound may have potential therapeutic applications, such as in the treatment of certain diseases or conditions.

  • Industry: It can be utilized in the production of advanced materials, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 2-Amino-N-(2-bromobenzyl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Amino-N-(2-bromobenzyl)-N-methylacetamide can be compared with other similar compounds, such as 2-Amino-N-(2-chlorobenzyl)-N-methylacetamide and 2-Amino-N-(2-iodobenzyl)-N-methylacetamide. These compounds share similar structural features but differ in the halogen atom attached to the benzyl group. The presence of different halogens can influence the reactivity and properties of the compounds, making each unique in its own way.

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Properties

IUPAC Name

2-amino-N-[(2-bromophenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-13(10(14)6-12)7-8-4-2-3-5-9(8)11/h2-5H,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQLIZKSWQVOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Br)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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